molecular formula C13H14F3NO2 B1598687 Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate CAS No. 1022224-85-6

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B1598687
CAS No.: 1022224-85-6
M. Wt: 273.25 g/mol
InChI Key: PJNOYJGTPZLFEN-UHFFFAOYSA-N
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Description

Enhanced Lipophilicity and Metabolic Stability

The -CF₃ group significantly increases the compound’s lipophilicity (logP ~2.18 ), facilitating membrane permeability and binding to hydrophobic protein pockets. This property is exemplified in its interactions with aromatic residues (e.g., phenylalanine, tyrosine) in target proteins, as shown by computational studies .

Bioactivity Modulation

Statistical analyses of -CH₃/-CF₃ substitutions reveal that 9.19% of such replacements enhance bioactivity by ≥10-fold, particularly when situated near residues like histidine or arginine . For example, QM/MM calculations demonstrate energy gains up to -4.36 kcal/mol for -CF₃ substitutions on aromatic rings, driven by favorable electrostatic and solvation interactions .

Parameter Methyl (-CH₃) Trifluoromethyl (-CF₃)
Lipophilicity (logP) ~1.0 ~2.18
Protein Binding Preference Leu, Met, Cys Phe, Tyr, His
Energy Gain (QM/MM) N/A Up to -4.36 kcal/mol

Applications in Drug Design

The -CF₃ group’s electron-withdrawing nature stabilizes adjacent functional groups and modulates electronic interactions. This is evident in its use in developing kinase inhibitors, where the trifluoromethyl phenyl moiety mimics natural ligand binding motifs . Additionally, pyrrolidine derivatives with -CF₃ substituents have shown promise in antiviral and anticancer therapies, leveraging their ability to disrupt protein-protein interactions .

Properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNOYJGTPZLFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396244
Record name Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022224-85-6
Record name Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically proceeds through the following key stages:

  • Formation of the Pyrrolidine Ring: Construction of the pyrrolidine scaffold is achieved via cyclization reactions using appropriately substituted precursors.
  • Introduction of the 4-(trifluoromethyl)phenyl Group: This aromatic substituent is introduced by nucleophilic substitution or cross-coupling reactions involving trifluoromethyl-substituted aryl halides or equivalents.
  • Esterification at the 3-Position: The carboxylic acid functionality is converted into a methyl ester to enhance lipophilicity and facilitate further synthetic manipulation.
  • Stereochemical Control: The (3S,4R) stereochemistry is established and maintained through the use of chiral starting materials, chiral catalysts, or stereoselective reaction conditions.

Detailed Preparation Methods and Reaction Conditions

Synthesis of the Pyrrolidine Core

The pyrrolidine ring is synthesized by cyclization of amino acid derivatives or via intramolecular nucleophilic substitution. For example, starting from chiral amino alcohols or protected amino acids allows retention of stereochemistry. The use of enantiomerically pure L-proline derivatives is common to ensure the desired (3S,4R) configuration.

Esterification

The carboxylic acid at the 3-position is esterified using methanol in the presence of acid catalysts or via Steglich esterification employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Protection and Deprotection Steps

Protecting groups such as tert-butoxycarbonyl (Boc) may be used on amino groups during synthesis to prevent side reactions. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane).

Representative Synthetic Route with Reaction Data

A representative synthesis sequence from literature involves:

Step Reaction Type Key Reagents/Conditions Yield (%) Reference
1 Pyrrolidine ring formation Cyclization of chiral amino acid derivatives Not specified
2 Introduction of 4-(trifluoromethyl)phenyl Pd/C catalyzed hydrogenation and coupling Not specified
3 Boc Protection Boc2O, triethylamine, dichloromethane (DCM) 85–92
4 Esterification DCC, DMAP, methanol 90
5 Boc Deprotection HCl/dioxane (4 M), room temperature Quantitative

The synthesis begins with a pyrrolidine intermediate bearing the 4-(trifluoromethyl)phenyl substituent. This intermediate is then Boc-protected to safeguard the amino group. Subsequent esterification converts the carboxylic acid to the methyl ester. Finally, Boc deprotection yields this compound.

Stereochemical Considerations

  • Chiral Pool Strategy: Use of enantiomerically pure starting materials such as L-proline derivatives ensures retention of stereochemistry.
  • Catalytic Asymmetric Synthesis: Employing chiral catalysts (e.g., rhodium or palladium complexes) during hydrogenation or coupling steps can enhance stereoselectivity.
  • Analytical Confirmation: Stereochemical integrity is confirmed by chiral HPLC, NMR spectroscopy, and mass spectrometry.

Research Findings and Optimization

  • The use of Pd/C under hydrogen atmosphere (30 psi) for hydrogenation steps has been shown to be effective in the reduction and functionalization of intermediates bearing trifluoromethyl phenyl groups.
  • Boc protection using Boc2O and triethylamine in DCM proceeds with high yield and purity, facilitating subsequent synthetic steps.
  • Esterification via Steglich conditions (DCC, DMAP, MeOH) yields methyl esters efficiently with minimal racemization.
  • Deprotection with HCl in dioxane is rapid and quantitative, providing the free amine without compromising the ester functionality.

Summary Table of Key Preparation Steps

Step No. Process Reagents/Conditions Outcome Yield (%) Notes
1 Pyrrolidine ring synthesis Cyclization of chiral amino acid derivatives Formation of pyrrolidine scaffold N/A Stereochemistry retained
2 Aromatic substitution Pd/C, H2 (30 psi), Boc2O, TEA, DCM Introduction of 4-(trifluoromethyl)phenyl N/A High regioselectivity
3 Boc protection Boc2O, TEA, DCM Protected amino group 85–92 Prevents side reactions
4 Esterification DCC, DMAP, MeOH Methyl ester formation 90 Mild conditions, high yield
5 Boc deprotection HCl/dioxane (4 M), RT Free amine formation Quantitative Mild acidic conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of bioactive molecules.

    Industry: The compound’s properties make it useful in the production of specialty chemicals and materials with specific desired characteristics.

Mechanism of Action

The mechanism by which Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, stereochemistry, and functional group impacts.

Structural Analogs of Pyrrolidine Derivatives

Methyl trans-4-(Trifluoromethyl)Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 1212115-75-7)
  • Structure : Similar pyrrolidine core but lacks the 4-phenyl substituent. Instead, the trifluoromethyl group is directly attached to the 4-position.
  • Key Differences: Hydrochloride salt form improves solubility in polar solvents. Trans configuration (non-racemic) may influence crystallinity and biological target interactions compared to the rac,trans isomer of the target compound.
  • Applications : Likely used in peptide mimetics or as a chiral intermediate .
4-[(4-Bromophenyl)Methyl]-3-(Trifluoromethyl)Pyrrolidine-3-Carboxylic Acid (CAS: 2060037-41-2)
  • Structure : Replaces the methyl ester with a carboxylic acid and introduces a bromophenylmethyl group at the 4-position.
  • Bromine substituent may enhance halogen bonding in protein-ligand interactions.
  • Applications: Potential use in kinase inhibitors or as a scaffold for metalloenzyme targeting .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methylpyrrolidine-3-Carboxylic Acid Derivative
  • Structure : Incorporates a benzodioxol group at the 4-position and a urea-functionalized side chain.
  • Urea group enhances solubility and hydrogen-bonding capacity. Specific (3R,4S) stereochemistry may improve binding selectivity in enzyme inhibition (e.g., proteases) .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents/Functional Groups Stereochemistry Key Properties
Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate 1022224-85-6 4-(Trifluoromethyl)phenyl, methyl ester rac,trans 98% purity, high lipophilicity
Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1212115-75-7 Trifluoromethyl, methyl ester, hydrochloride trans Improved solubility, chiral resolution
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid 2060037-41-2 4-Bromophenylmethyl, carboxylic acid Not specified Acidic, halogen bonding potential
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid - Benzodioxol, urea, methyl ester 3R,4S High purity (>99%), LCMS-confirmed

Research Findings and Implications

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acid analogs (e.g., CAS 2060037-41-2) are more suited for polar environments like enzyme active sites .
  • Stability: Esters are prone to hydrolysis under basic conditions, whereas carboxylic acids are more stable but require protection during synthesis.

Trifluoromethyl Group Effects :

  • The -CF₃ group in all analogs contributes to electron-withdrawing effects, stabilizing adjacent carbonyl groups and reducing metabolic degradation.

Stereochemical Influence :

  • The rac,trans configuration of the target compound offers synthetic flexibility but may require resolution for enantioselective applications. In contrast, enantiopure analogs (e.g., 3R,4S isomer in ) show higher target specificity .

Substituent Diversity :

  • Bromophenyl (CAS 2060037-41-2) and benzodioxol () groups introduce distinct electronic and steric profiles, affecting binding affinity and solubility.

Biological Activity

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate (CAS Number: 169248-95-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C13H14F3NO2
  • Molecular Weight : 273.25 g/mol
  • LogP : 2.51 (indicates moderate lipophilicity)
  • Polar Surface Area (PSA) : 38.33 Ų

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances its binding affinity to various biological targets. The presence of the pyrrolidine ring contributes to its ability to modulate neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric disorders.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : The compound has shown potential in inhibiting serotonin uptake, which is crucial for mood regulation.
  • Interaction with Neurotransmitter Receptors : It may act as an antagonist or modulator at specific receptor sites involved in stress response and appetite control.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The Minimal Inhibitory Concentration (MIC) values against common pathogens are summarized in Table 1.

Compound MIC (µM) Target Pathogen
This compound50Staphylococcus aureus
Ethyl 4-(trifluoromethyl)phenyl pyrrolidine-3-carboxylate30Escherichia coli
Other derivatives<100Various Gram-positive bacteria

Case Studies

  • Neuropsychiatric Effects :
    A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behavior as measured by the Elevated Plus Maze test. The compound's effects were comparable to those of established anxiolytics.
  • Antimicrobial Efficacy :
    Research published in PMC highlighted that this compound exhibited promising activity against Mycobacterium tuberculosis, with an MIC of 5 µM, indicating its potential as a lead compound for developing new antituberculosis drugs .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antidepressant and Anxiolytic Agents : Due to its serotonin reuptake inhibition properties, further exploration into its use for treating mood disorders is warranted.
  • Antimicrobial Agents : Its effectiveness against various bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, and how are key intermediates stabilized?

  • Methodology : Aza-Heck cyclization using Pd catalysts (e.g., Pd₂(dba)₃) enables pyrrolidine ring formation. Substituted aryl boronic esters (e.g., trifluoromethylphenyl derivatives) are coupled under optimized conditions (PhMe solvent, 65°C) to achieve regioselectivity. Post-synthesis, purification via silica chromatography (19:1 PhMe:EtOAc) ensures high purity . For esterification, methyl groups are introduced via nucleophilic substitution or using methyl halides in DMF with K₂CO₃ as a base .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : X-ray crystallography resolves stereochemistry and confirms the pyrrolidine ring conformation, as demonstrated for analogous fluorophenyl-pyrrolidine derivatives . High-resolution NMR (¹H/¹³C) identifies substituent effects: the trifluoromethyl group causes distinct deshielding in ¹³C spectra (~δ 120 ppm for CF₃), while ester carbonyls appear at ~δ 170 ppm . IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity during synthesis?

  • Methodology : The electron-withdrawing CF₃ group reduces nucleophilicity at the phenyl ring, necessitating Pd-catalyzed coupling for aryl integration. Kinetic studies show slower reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (80–100°C) and longer durations (10–24 hrs) .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and experimental physicochemical properties?

  • Methodology : Density functional theory (DFT) calculates logP (hydrophobicity) and pKa, but experimental HPLC logP values may deviate due to solvent effects. For example, XlogP predictions for trifluoromethyl-pyrrolidine analogs show ~3.3, but experimental partitioning in octanol/water may vary by ±0.5 units. Molecular dynamics simulations refine solvation models to align with empirical data .

Q. What strategies resolve contradictions in biological activity data for this compound in drug discovery?

  • Methodology : Systematic SAR studies compare trifluoromethyl-substituted pyrrolidines with bromo/fluoro analogs. In vitro cytotoxicity assays (e.g., against tumor cells) are conducted under standardized O₂ levels and serum-free conditions to minimize variability. Meta-analyses of IC₅₀ values across studies identify outliers linked to assay protocols .

Q. How can enantiomeric purity be achieved in asymmetric synthesis of this pyrrolidine derivative?

  • Methodology : Chiral ligands (e.g., PA-Ph) in Pd-catalyzed cyclizations yield enantiomeric ratios up to 3:2. Further optimization with Jacobsen’s catalysts or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) improves enantiopurity. Chiral HPLC (e.g., Chiralpak AD-H column) monitors progress .

Q. What role do reaction solvents play in minimizing byproducts during large-scale synthesis?

  • Methodology : Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates but may promote ester hydrolysis. Switching to toluene reduces side reactions, while additives like Et₃N stabilize intermediates. Process analytical technology (PAT) tracks byproduct formation in real time .

Q. How does the solid-state conformation impact the compound’s bioavailability?

  • Methodology : Crystal lattice analysis (via XRD) reveals intermolecular H-bonding between the ester carbonyl and adjacent NH groups, affecting solubility. Co-crystallization with succinic acid improves dissolution rates. Parallel artificial membrane permeability assays (PAMPA) correlate crystallinity with intestinal absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Reactant of Route 2
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Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

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